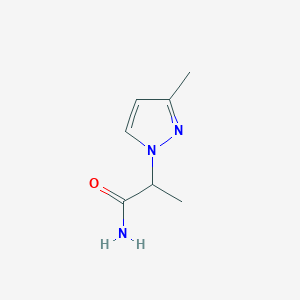

2-(3-methyl-1H-pyrazol-1-yl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest, while not directly studied in the provided papers, is related to various pyrazole derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved by reacting the appropriate diketone with a hydrazine derivative, followed by characterization using various spectroscopic techniques and X-ray crystallography . Similarly, the synthesis of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide was performed by reacting 3-iodopropanamide with 5-methyl-3-phenyl-1H-pyrazole in the presence of sodium carbonate . These methods could potentially be adapted for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanamide.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was determined using X-ray diffraction, revealing a monoclinic system with specific space group and unit cell parameters . The crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate also provided insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their functional groups. For instance, the amide group in pyrazole derivatives can engage in hydrogen bonding, contributing to the formation of supramolecular structures . The reactivity of the pyrazole ring itself can be exploited in the formation of coordination complexes with metals, as seen in the reaction of palladium(II) chloride with pyrazol-1-yl)propanamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and thermal stability. For example, the thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, providing information on its stability . The electronic structure and potential regions of electrophilic and nucleophilic attack can be determined using computational methods such as density functional theory (DFT) . Additionally, the nonlinear optical properties of pyrazole derivatives can be discussed based on their polarizability and hyperpolarizability values .

科学研究应用

Chemical Complexes and Structures : A study by Palombo et al. (2019) detailed the preparation of new derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and their reactions with palladium(II) chloride, leading to the formation of various complexes. These findings contribute to understanding the chemical properties and potential applications of PPA in complex formation and structural chemistry.

Synthesis of Bioactive Compounds : Research on the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides, as reported by Bondavalli et al. (1990), highlighted the production of compounds with sedative and local anesthetic activities. Such studies are significant in the development of new pharmaceutical agents.

Antimicrobial Agents : The work of Abdel-Wahab et al. (2017) involved the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives with demonstrated antimicrobial properties. This research is crucial for the development of new antimicrobial drugs.

Catalysis and Synthesis Techniques : Zhang et al. (2014) Zhang, Jiang, & Huang, 2014 reported on the use of ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage, which is an innovative approach in catalytic synthesis, including the production of 3-(1H-indol-1-yl)propanamides.

Molecular Docking and Antimicrobial Studies : Punia et al. (2021) Punia, Verma, Kumar, Kumar, & Deswal, 2021 conducted a study involving the synthesis and molecular docking of pyrazole-imidazole-triazole hybrids, demonstrating antimicrobial activity and providing insights into their potential use in combating microbial resistance.

未来方向

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . They have received attention for the development of new pesticides in recent years . This suggests that “2-(3-methyl-1H-pyrazol-1-yl)propanamide” and similar compounds could have potential applications in the future.

属性

IUPAC Name |

2-(3-methylpyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-3-4-10(9-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUDXUINKZDUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-pyrazol-1-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)